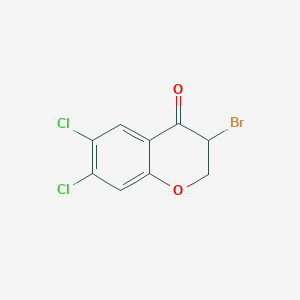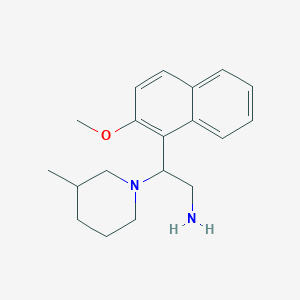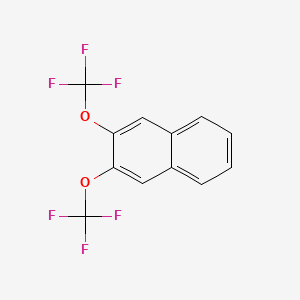
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and an ether linkage to an acetamide group. The hydroxyethyl and methyl groups attached to the nitrogen atom of the acetamide moiety further contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-Chloroquinoline: This step involves the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Etherification: The 5-chloroquinoline is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form the ether linkage.
Acetamide Formation: The resulting intermediate is then subjected to acylation with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted quinoline derivatives
Aplicaciones Científicas De Investigación
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. In the case of its antimalarial activity, the compound may inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with an additional hydroxy group.
Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and methylacetamide moieties provide additional sites for chemical modification, potentially leading to the development of novel derivatives with enhanced properties.
Propiedades
Número CAS |
88350-45-2 |
|---|---|
Fórmula molecular |
C14H15ClN2O3 |
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
2-(5-chloroquinolin-8-yl)oxy-N-(2-hydroxyethyl)-N-methylacetamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-17(7-8-18)13(19)9-20-12-5-4-11(15)10-3-2-6-16-14(10)12/h2-6,18H,7-9H2,1H3 |
Clave InChI |
DVZMIUOYWAAHIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)

